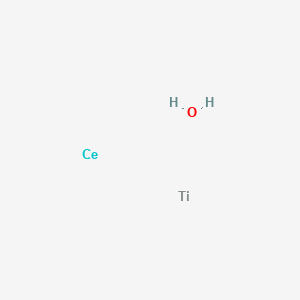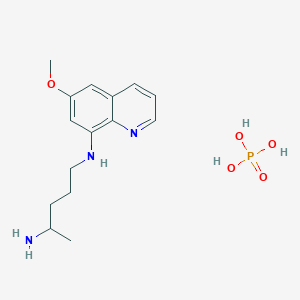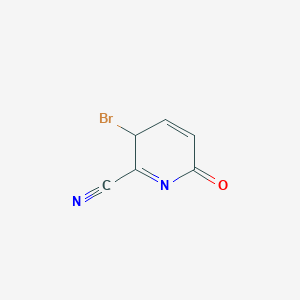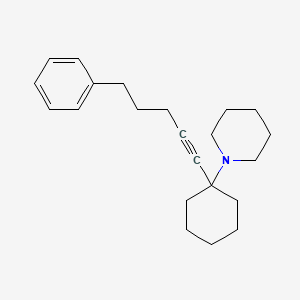
Ceric titanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceric titanate, also known as cerium titanium oxide, is a compound with the molecular formula CeO4Ti. It is a unique material that combines the properties of cerium and titanium, making it valuable in various scientific and industrial applications. This compound is known for its high thermal stability, catalytic properties, and ability to undergo redox reactions, which makes it a subject of interest in fields such as catalysis, energy storage, and environmental remediation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ceric titanate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of cerium oxide (CeO2) with titanium dioxide (TiO2) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1200°C, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using a solid-state reaction method due to its simplicity and scalability. The process involves mixing stoichiometric amounts of cerium oxide and titanium dioxide, followed by calcination at high temperatures. This method ensures the formation of a homogeneous product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ceric titanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its redox properties, where cerium can alternate between +3 and +4 oxidation states.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or ceric ammonium nitrate (NH4)2[Ce(NO3)6].
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the exchange of oxygen atoms with other anions, facilitated by high temperatures and specific catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cerium dioxide (CeO2) and titanium dioxide (TiO2), while reduction reactions can yield cerium(III) oxide (Ce2O3) and titanium suboxides .
Wissenschaftliche Forschungsanwendungen
Ceric titanate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its redox properties make it effective in catalytic converters and other environmental applications.
Energy Storage: this compound is explored for use in energy storage devices, such as batteries and supercapacitors, due to its high thermal stability and electrochemical properties.
Environmental Remediation: It is employed in water treatment processes to remove contaminants like fluoride and heavy metals
Biomedical Applications: Research is ongoing into its potential use in medical devices and drug delivery systems, leveraging its biocompatibility and unique chemical properties
Wirkmechanismus
The mechanism by which ceric titanate exerts its effects is primarily through its redox properties. Cerium in this compound can switch between +3 and +4 oxidation states, allowing it to participate in electron transfer reactions. This redox cycling is crucial in catalytic processes, where this compound can facilitate the oxidation or reduction of various substrates. Additionally, its high surface area and porosity enhance its ability to adsorb and interact with different molecules, making it effective in applications like environmental remediation and catalysis .
Vergleich Mit ähnlichen Verbindungen
Ceric titanate can be compared with other similar compounds, such as:
Barium Titanate (BaTiO3): Known for its dielectric properties and used in capacitors and piezoelectric devices.
Strontium Titanate (SrTiO3): Used in photocatalysis and as a substrate for growing other oxide materials.
Zirconium Titanate (ZrTiO4): Known for its thermal stability and used in high-temperature applications.
Uniqueness of this compound: What sets this compound apart is its redox properties, which are not as prominent in other titanates. The ability of cerium to switch between oxidation states makes this compound particularly valuable in catalytic and environmental applications .
Eigenschaften
Molekularformel |
CeH2OTi |
|---|---|
Molekulargewicht |
205.998 g/mol |
IUPAC-Name |
cerium;titanium;hydrate |
InChI |
InChI=1S/Ce.H2O.Ti/h;1H2; |
InChI-Schlüssel |
RQKKZPUOXCUSGM-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Ti].[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B12341826.png)

![3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B12341829.png)

![N-(4-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341840.png)
![N-((2R)-1-(((3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B12341845.png)

![(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B12341871.png)

![ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B12341879.png)
![11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12341881.png)
![3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12341888.png)
![1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester](/img/structure/B12341911.png)
